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Q1: My ferric enterobactin solution shows unexpected color changes or precipitation upon

acidification. Is this normal? A: Yes, this is a normal indicator of a major structural change. At neutral pH,

enterobactin binds Fe³⁺ in a catecholate mode. Upon protonation in acidic conditions (e.g., below pH 6),

the complex undergoes a transition to a salicylate coordination mode [1]. This protonation can alter the

ligand-to-metal charge transfer (LMCT) bands in the UV-Vis spectrum, changing the solution's color. For

instance, the model salicylate complex [FeIII(SER(3M)SAM)]0 is deep purple (λ = 502 nm), which

differs from the deprotonated catecholate form [1]. Precipitation can occur during co-crystallization or

experimental manipulation of the protonated complex [2].

Q2: Why is my ferric enterobactin complex not releasing iron upon reduction at neutral pH? A: The

[FeIII(Ent)]³⁻ complex at neutral pH is extremely stable and has a highly negative reduction potential,

making iron release via reduction thermodynamically unfavorable [1]. Reduction becomes a feasible release

mechanism only after the complex is protonated. Protonation of the catechol units lowers the complex's

stability and significantly shifts its reduction potential to a more accessible range (from as low as -551 mV to

around -89 mV vs. NHE), allowing biological reductants to act [1].

Q3: What are the primary and secondary pathways for intracellular iron release from enterobactin?

A: There are two established pathways:

Primary Pathway (Enzymatic Hydrolysis): The ferric enterobactin complex is hydrolyzed by the
cytosolic esterase Fes, which cleaves the trilactone backbone of the siderophore. This breakdown of

the ligand structure facilitates iron release [1].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s527208?utm_src=pdf-body
https://www.smolecule.com/products/s527208?utm_src=pdf-interest
https://www.smolecule.com/products/s527208?utm_src=pdf-body
https://www.smolecule.com/products/s527208?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694100/
https://www.smolecule.com/products/s527208?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188320/
https://www.smolecule.com/products/s527208?utm_src=pdf-body
https://www.smolecule.com/products/s527208?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188320/
https://www.smolecule.com/products/s527208?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Secondary Pathway (Protonation-Assisted Reduction): This is a non-enzymatic backup pathway.

Synthetic enterobactin analogs that are resistant to Fes hydrolysis can still deliver some iron to the
cell. This pathway relies on the protonation of the complex (likely in the acidic environment of the

periplasm or through cellular activity), which makes the subsequent reduction and release of iron
feasible [1].

Key Quantitative Data on Ferric Enterobactin and
Analogs

Table 1: Stability Constants and Spectroscopic Properties of Ferric Complexes

Complex
log β
(Formation
Constant)

UV-Vis LMCT λ max (nm)
Coordination
Mode

[FeIII(Ent)]³⁻ ~49 (implied,
pFe=34.3) [1]

Not Specified Catecholate

[FeIII(H3Ent)]0

(Protonated)
Not Quantified Similar to

[FeIII(SER(3M)SAM)]0 [1]
Salicylate

[FeIII(SERSAM)]0

(Model)
39 [1] 446 Salicylate

[FeIII(SER(3M)SAM)]0

(Model)
38 [1] 502 Salicylate

Table 2: EXAFS Data and Electrochemical Properties

Complex
Average Fe-O
Bond Length (Å)

Static Disorder
Factor (σ²stat(O) Å²)

Quasi-Reversible
Reduction Potential (mV
vs. NHE)

[FeIII(Ent)]³⁻ 2.00 [1] 0.00067 [1] Not Feasible at neutral pH
[1]
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Complex
Average Fe-O
Bond Length (Å)

Static Disorder
Factor (σ²stat(O) Å²)

Quasi-Reversible
Reduction Potential (mV
vs. NHE)

[FeIII(H3Ent)]0

(Protonated)
1.98 [1] 0.00351 [1] -89 to -551 (range for

models) [1]

Experimental Protocols

Protocol 1: Monitoring the Catecholate-to-Salicylate Transition via ¹H NMR This protocol uses

Gallium(III) as a diamagnetic analog for Fe³⁺ to allow for NMR observation [1].

Sample Preparation: Prepare [GaIII(Ent)]³⁻ and [GaIII(H3Ent)]0 complexes in suitable

deuterated buffers.
Data Acquisition: Record ¹H NMR spectra of both complexes.

Data Analysis: Monitor the chemical shifts of the amide protons. A significant shift upon acidification
indicates a change in the amide bond environment, providing direct evidence for the switch in

coordination geometry from catecholate (amide oxygen not coordinated) to salicylate (amide oxygen
coordinated) [1].

Protocol 2: Determining the Fe³⁺-Ent Stability Constant via Spectrophotometric Titration

Titration Setup: Prepare a solution of the apo-enterobactin ligand. Use a spectrophotometer to
titrate a known concentration of Fe³⁺ into the ligand solution or vice versa, monitoring absorption

changes across a range of wavelengths.
Data Fitting: The stepwise proton association constants and the ferric complex formation constant

(log β) can be determined by fitting the spectral changes as a function of pH or metal concentration
[1]. For [FeIII(Ent)]³⁻, the resulting formation constant corresponds to its exceptional affinity

(pFe of 34.3) [1].

Visualization of the Iron Release Pathway

The following diagram illustrates the multi-step pathway of iron acquisition and release mediated by

enterobactin in Gram-negative bacteria, integrating the key troubleshooting points.
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Diagram 1: Iron Acquisition and Release via Enterobactin. This diagram shows the key steps: (1) High-

affinity iron binding in the catecholate mode outside the cell; (2) Protonation and structural shift to the

salicylate mode, a crucial step for enabling iron release; (3) Intracellular iron release via two primary

mechanisms; and (4) Cellular utilization of released iron [1] [2] [3].

Key Experimental Considerations

Handling and Stability: The ferric enterobactin complex, especially its protonated form, can be

unstable. Avoid prolonged exposure to low pH or repeated freeze-thaw cycles to prevent precipitation
[2].

Pathway Context: Remember that the iron release mechanism is part of a larger, tightly regulated
process. This includes the TonB-dependent active transport across the outer membrane and the Fur-

mediated regulation of gene expression in response to cellular iron levels [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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